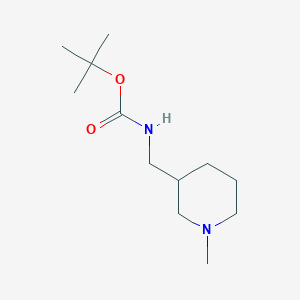

tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate

Description

tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 1-methylpiperidin-3-ylmethyl substituent. The Boc group is widely used in organic synthesis to protect amines, enhancing stability and solubility during reactions . Its synthesis typically involves coupling tert-butyl carbamate with a methylpiperidinylmethyl precursor under standard amidation or alkylation conditions .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl N-[(1-methylpiperidin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-8-10-6-5-7-14(4)9-10/h10H,5-9H2,1-4H3,(H,13,15) |

InChI Key |

HMZKADDHLUKDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 1-methylpiperidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Reactions of related compounds

Tert-Butyl (S)-((1-methylpiperidin-3-yl)methyl)carbamate:

- Oxidation : It can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced using reagents like lithium aluminum hydride.

Additional related compounds

- (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt : A preparation method is described in the patent literature, involving dissolving a formula VI compound in methanol-water and reacting with L-DTTA to obtain a formula VII compound . The preparation method does not require extremely dangerous chemicals and has a high total yield .

- LYMTACs : These proximity-inducing modalities offer new opportunities to regulate oncogenic drivers . LYMTAC-4 induces KRAS degradation and robust pERK downregulation .

- tert-Butyl (3-methylpiperidin-3-yl)carbamate : It is used in chemical synthesis and can be reacted with other compounds to form various products .

- Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) : This compound possesses a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in TNF-α and free radicals .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Position and Methylation

- tert-Butyl (6-methylpiperidin-3-yl)carbamate (CAS 1150618-42-0) and tert-Butyl (2-methylpiperidin-3-yl)carbamate (CAS 216854-23-8) differ in the position of the methyl group on the piperidine ring. These positional isomers exhibit distinct steric and electronic profiles, affecting their interaction with biological targets .

- Its molecular weight (252.35 g/mol) and hydrophobicity differ significantly from the target compound .

Aromatic and Heterocyclic Appendages

- tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 1353973-16-6) incorporates a chlorinated nicotinoyl group, increasing polarity and enabling hydrogen bonding. This modification may enhance binding to kinase domains compared to the methylpiperidinylmethyl variant .

- tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate (CAS 1420866-88-1) features a cyano-substituted pyridine, which improves electron-withdrawing properties and metabolic stability .

Carbamate Group Variations

Hydroxyl and Methoxy Substitutions

- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Catalog of Pyridine Compounds, p. 228) includes hydroxyl and methoxy groups on a pyridine ring, increasing solubility in polar solvents. Such derivatives are often explored for antibacterial activity .

- tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (EP 1 763 351 B9) integrates a halogenated pyrimidine and methoxycyclohexyl group, suggesting utility in nucleotide analog synthesis .

Stereochemical and Conformational Differences

- Enantiomers like (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS 155836-47-8) and (R)-tert-Butyl piperidin-3-ylcarbamate (CAS 141774-61-0) demonstrate the impact of chirality on receptor selectivity. For example, the (S)-enantiomer may exhibit higher affinity for serotonin receptors due to spatial compatibility .

Structural and Property Comparison Table

Biological Activity

Tert-butyl ((1-methylpiperidin-3-yl)methyl)carbamate is a carbamate derivative featuring a tert-butyl group and a piperidine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural characteristics of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the tert-butyl group provides steric hindrance, which can influence both the reactivity and biological activity of the compound. The piperidine ring is known for its role in various pharmacological activities, including analgesic and neuroprotective effects.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity.

- Receptor Modulation : It may interact with various receptors, influencing their signaling pathways, which is crucial for its potential therapeutic effects .

Pharmacological Effects

Research indicates that compounds containing piperidine rings often exhibit significant pharmacological properties. Some notable effects include:

- Neuroprotective Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Analgesic Properties : Similar compounds have shown effectiveness in pain relief, making this compound a candidate for further investigation in pain management therapies .

Case Studies and Experimental Findings

- Neuroprotective Studies : In studies involving astrocytes treated with amyloid-beta (Aβ) peptides, compounds similar to this compound demonstrated protective effects against cytotoxicity induced by Aβ. Specifically, cell viability improved significantly when treated with such compounds in the presence of Aβ .

- Cancer Research : Investigations into related carbamate compounds have shown promise as anticancer agents. For instance, derivatives have been reported to induce apoptosis in various cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .

Comparative Biological Activity Table

Synthesis and Applications

The synthesis of this compound can be achieved through various methods typical for carbamates. Its unique structure makes it a valuable scaffold for drug development aimed at neurological conditions or as a precursor for synthesizing other biologically active compounds.

Q & A

Q. What are the primary synthetic routes for tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols involving carbamate formation and amination. A common approach (e.g., ) includes:

Amination : Reacting tert-butyl-protected amines with pyrimidine derivatives (e.g., 2-chloro-5-nitropyrimidine) in THF or DMAc with NaHCO₃ as a base.

Reduction : Using Fe powder and NH₄Cl in ethanol to reduce nitro groups to amines.

Carbamate Formation : Coupling intermediates with tert-butyl chloroformate under inert conditions.

- Key Variables : Solvent choice (THF vs. DMAc), temperature (room temp. vs. 80°C), and base (NaHCO₃) significantly affect reaction efficiency. Yields range from 60–85% depending on purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies carbamate tert-butyl signals (~1.4 ppm for CH₃) and piperidine methyl groups (~2.3 ppm).

- Mass Spectrometry (MS) : ESI+ confirms molecular ions (e.g., m/z 386 [M+H]⁺ in ).

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., mentions structural analysis of analogous carbamates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMAc) improve solubility of intermediates but may increase side reactions.

- Catalyst Selection : Pd(PPh₃)₂Cl₂ and CuI () enhance coupling efficiency in Sonogashira reactions, whereas omitted catalysts reduce yields.

- Data Comparison Table :

| Step | Reagents/Conditions | Yield (Reported) | Source |

|---|---|---|---|

| Amination | NaHCO₃/THF, RT | 72% | |

| Amination | NaHCO₃/DMAc, 80°C | 85% |

- Recommendation : Replicate protocols with controlled variables (solvent, catalyst) to identify optimal conditions .

Q. What strategies mitigate hazards during large-scale handling of this compound?

- Methodological Answer :

- Hazard Identification : While some carbamates show low acute toxicity (), analogs with nitro/chloro groups () require caution.

- Safety Protocols :

- Use P95 respirators and nitrile gloves ().

- Avoid water contact to prevent hydrolysis (e.g., tert-butyl carbamate instability in acidic conditions, ).

- First Aid : Immediate rinsing for eye/skin exposure () .

Q. How can stereoselective synthesis of this compound be optimized?

- Methodological Answer :

- Chiral Resolution : Use enantiopure starting materials (e.g., (1S,4S)-cyclohexylamine in ) or chiral catalysts.

- Chromatographic Separation : Preparative HPLC or chiral columns isolate diastereomers (e.g., separates cis/trans isomers).

- Kinetic Control : Lower reaction temperatures (−78°C) minimize racemization during Boc protection () .

Data Contradiction Analysis

Q. Why do analogous tert-butyl carbamates exhibit varying biological activity despite structural similarity?

- Methodological Answer :

- Structural Analysis : Substituents on the piperidine/pyridine ring (e.g., fluoro in vs. methoxy in ) alter electronic profiles and target binding.

- Bioactivity Testing :

| Compound | Substituent | IC₅₀ (Target Enzyme) | Source |

|---|---|---|---|

| Analog A | 5-Fluoro | 0.8 µM | |

| Analog B | 6-Ethoxy | 2.3 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.